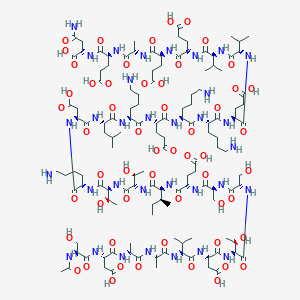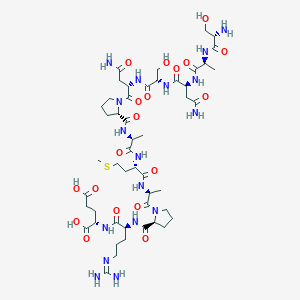
Timalfasina
Descripción general
Descripción
Thymalfasin is a chemically synthesized version of thymosin alpha 1, a naturally occurring polypeptide found in the thymus gland of mammals. Thymosin alpha 1 is an acetylated polypeptide composed of 28 amino acids. Thymalfasin is identical to human thymosin alpha 1 and is used to boost the immune response in the treatment of various diseases, including Hepatitis B and C .
Aplicaciones Científicas De Investigación
Thymalfasin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Medicine: Approved for the treatment of Hepatitis B and C, and used as an adjuvant for influenza vaccines in elderly patients and those undergoing chronic hemodialysis.
Industry: Utilized in the production of immunomodulatory drugs and vaccines.
Mecanismo De Acción
Target of Action
Thymalfasin, also known as thymosin alpha 1, is a chemically synthesized version of a naturally occurring peptide in the human body . The primary targets of Thymalfasin are T-cells , a type of white blood cell that plays a crucial role in the immune response . Thymalfasin influences T-cell production and maturation, and it stimulates the production of Th1 cytokines such as interferon-gamma and interleukin-2 .
Mode of Action
In various in vitro assays, Thymalfasin has been shown to promote T-cell differentiation and maturation . It also activates natural killer cell-mediated cytotoxicity .
Biochemical Pathways
Thymalfasin exerts its effects through several biochemical pathways. It has been shown in vitro to upregulate the expression of toll-like receptors (TLR), including TLR2 and TLR9, in mouse and human dendritic cells . This activation of dendritic cells provides another possible pathway explaining Thymalfasin’s immunomodulatory and antiviral effects . Additionally, Thymalfasin activates the NF-kB and JNK/P38/AP1 pathways .
Result of Action
The result of Thymalfasin’s action is a boosted immune response . It has been shown to reduce inflammatory reactions, promote the relief of symptoms such as fever and fatigue, facilitate effusion absorption, and accelerate recovery in conditions like COVID-19 pneumonia . It has also been shown to prevent the progression of common COVID-19 infection to severe pneumonia via multiple immunity-enhancing and anti-inflammatory protective mechanisms .
Análisis Bioquímico
Biochemical Properties
Thymalfasin interacts with various enzymes, proteins, and other biomolecules. A study has identified and quantified twenty-three thymalfasin-related impurities . The major impurities existing in Thymalfasin include deamination, amination, succinimide, amino acid insertion/deletion, dimers, and isomers at different mass fraction levels . Over half of the Thymalfasin-related impurities were found directly or indirectly arising from the labile C-terminal asparagine (Asn) residue .
Molecular Mechanism
The molecular mechanism of Thymalfasin is complex and involves multiple interactions at the molecular level. For instance, Thymalfasin can bind to specific receptors on the surface of immune cells, leading to the activation of intracellular signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Thymalfasin exhibits stability and long-term effects on cellular function in both in vitro and in vivo studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thymalfasin is produced synthetically using solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: In industrial settings, thymalfasin is often prepared as a freeze-dried powder. The aqueous solution containing thymalfasin and mannitol is vacuum freeze-dried, with the pH adjusted using a phosphate-buffered solution. This method ensures high purity and stability, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Thymalfasin undergoes various chemical reactions, including deamination, amination, and succinimide formation. These reactions primarily involve the side chains of aspartic acid and glutamic acid residues .
Common Reagents and Conditions:
Deamination: Conversion of -CONH2 to -COOH, often occurring under acidic conditions.
Amination: Reverse process of deamination, converting -COOH to -CONH2.
Succinimide Formation: Occurs under neutral to slightly basic conditions.
Major Products: The major products formed from these reactions include deaminated, aminated, and succinimide derivatives of thymalfasin .
Comparación Con Compuestos Similares
Thymosin Beta 4: Another thymic peptide with immunomodulatory properties, but with a different amino acid sequence and molecular weight.
Thymopoietin: A thymic hormone involved in T-cell differentiation, but structurally distinct from thymalfasin.
Interleukin-2: A cytokine that also stimulates T-cell production, but is not a peptide derived from the thymus.
Uniqueness of Thymalfasin: Thymalfasin is unique due to its specific amino acid sequence and its ability to mimic the natural thymosin alpha 1 found in humans. This allows it to effectively modulate the immune system with minimal side effects .
Propiedades
IUPAC Name |
4-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-5-[(3-amino-1-carboxy-3-oxopropyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYCXVTEHPMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H215N33O55 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3108.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action of thymalfasin is not completely understood but is thought to be related to its immunomodulating activities, centered primarily around augmentation of T-cell function. In various in vitro assays, thymosin alpha 1 has been shown to promote T-cell differentiation and maturation; for example, CD4+, CD8+, and CD3+ cells have all been shown to be increased. Thymosin alpha 1 has also been shown to increase production of IFN-g, IL-2, IL-3, and expression of IL-2 receptor following activation by mitogens or antigens, increase NK cell activity, increase production of migratory inhibitory factor (MIF), and increase antibody response to T-cell dependent antigens. Thymosin alpha 1 has also been shown to antagonize dexamethasone-induced apoptosis of thymocytes in vitro. In vivo administration of thymosin alpha 1 to animals immunosuppressed by chemotherapy, tumor burden, or irradiation showed that thymosin alpha 1 protects against cytotoxic damage to bone marrow, tumor progression and opportunistic infections, thereby increasing survival time and number of survivors. Many of the in vitro and in vivo effects of thymosin alpha 1 have been interpreted as influences on either differentiation of pluripotent stem cells to thymocytes or activation of thymocytes into activated T-cells. Thymalfasin also has been shown in vitro to upregulate expression of toll like receptors (TLR) including TLR2 and TLR9 in mouse and human dendritic cells, as well as activate NF-kB and JNK/P38/AP1 pathways. Thymalfasin's activation of dendritic cells provides another possible pathway explaining thymalfasin's immunomodulatory and antiviral effects. | |
| Record name | Thymalfasin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04900 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62304-98-7 | |
| Record name | Thymalfasin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04900 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B549523.png)













